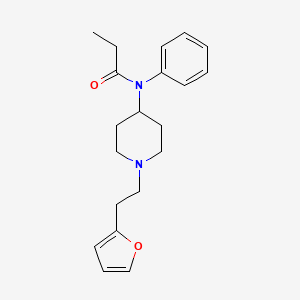
Furanylethylfentanyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furanylethylfentanyl, also known as this compound, is a synthetic opioid analgesic. It is structurally related to fentanyl, a potent opioid used for pain management. This compound has been identified as a substance of concern due to its high potency and potential for abuse .
准备方法
The synthesis of furanylethylfentanyl involves several steps, starting from basic chemical precursors. The synthetic route typically includes the following steps:
Formation of the furan ring: This step involves the cyclization of appropriate precursors to form the furan ring.
Attachment of the ethyl group: The ethyl group is introduced through alkylation reactions.
Formation of the fentanyl backbone: This involves the synthesis of the core fentanyl structure through a series of condensation and reduction reactions.
Final assembly: The furanylethyl group is attached to the fentanyl backbone to form this compound.
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Furanylethylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the fentanyl backbone, leading to the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Furanylethylfentanyl has been studied primarily in the context of its pharmacological effects and potential for abuse. Its applications in scientific research include:
Pharmacology: Studies on the binding affinity of this compound to opioid receptors and its analgesic potency.
Toxicology: Research on the toxic effects of this compound, including its impact on the central nervous system and potential for overdose.
Forensic Science: Analysis of this compound in biological samples for forensic investigations.
作用机制
Furanylethylfentanyl exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the opioid receptor, resulting in analgesia and euphoria. The molecular targets involved include the mu-opioid receptor, which is a G-protein-coupled receptor. The activation of this receptor leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and reduced neuronal excitability .
相似化合物的比较
Furanylethylfentanyl is similar to other fentanyl analogs, such as acetylfentanyl and butyrylfentanyl. it is unique in its structural modification, which includes the furan ring and ethyl group. This modification contributes to its distinct pharmacological profile and potency. Similar compounds include:
Acetylfentanyl: Another potent fentanyl analog with a different acyl group.
Butyrylfentanyl: A fentanyl analog with a butyryl group instead of the furanylethyl group.
Carfentanil: An extremely potent fentanyl analog used in veterinary medicine.
属性
CAS 编号 |
802544-02-1 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 |
IUPAC 名称 |
N-[1-[2-(furan-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O2/c1-2-20(23)22(17-7-4-3-5-8-17)18-10-13-21(14-11-18)15-12-19-9-6-16-24-19/h3-9,16,18H,2,10-15H2,1H3 |
InChI 键 |
AFTQVAQNGJXATO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CO2)C3=CC=CC=C3 |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















